Computational LogP Difference: Enhanced Lipophilicity vs. Unsubstituted Cyclohexyloxy Analog
The predicted partition coefficient (SlogP) for 2-chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is 4.40, as retrieved from the MMsINC database [1]. For the direct comparator 2-chloro-4-(cyclohexyloxy)pyrimidine (CAS 1086376-48-8), a calculated LogP of 3.87 is reported via the mcule platform . The addition of a single methyl group on the cyclohexyl ring thus raises the computed LogP by approximately 0.53 log units, translating to a roughly 3.4-fold increase in the octanol/water partition coefficient.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | SlogP = 4.40 [1] |
| Comparator Or Baseline | 2-Chloro-4-(cyclohexyloxy)pyrimidine, calculated LogP = 3.87 |
| Quantified Difference | ΔLogP ≈ +0.53 (≈3.4× increase in partition coefficient) |
| Conditions | In silico prediction; MMsINC (target) vs. mcule (comparator) |
Why This Matters
Higher lipophilicity improves membrane permeability potential in cell-based assays and alters chromatographic retention behavior, making the 4-methylcyclohexyloxy variant preferable when scaffold logD tuning is required without changing the core heterocycle.
- [1] MMsINC Database. 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine properties (SlogP 4.40). https://mms.dsfarm.unipd.it (accessed 2026-05-04). View Source
